molecular formula C20H23N3O3S B2363460 methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate CAS No. 1111611-87-0

methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate

Cat. No.: B2363460
CAS No.: 1111611-87-0
M. Wt: 385.48
InChI Key: HFXVHWCYDGGVKB-UHFFFAOYSA-N
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Description

Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate is an organic compound classified as an indole derivative, containing a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate typically involves multi-step processes:

  • Step 1: Synthesis of the pyrimidine ring through the condensation of appropriate precursors (e.g., malononitrile) under controlled temperatures and conditions to yield the dimethyl-methylsulfanyl pyrimidine.

  • Step 2: Formation of the indole moiety via Fischer indole synthesis using phenylhydrazine and cyclohexanone under acidic conditions.

  • Step 3: Coupling of the two fragments via a carbon-carbon bond-forming reaction, such as a Friedel-Crafts acylation, to attach the pyrimidine moiety to the indole ring.

  • Step 4: Esterification reaction to introduce the methyl ester functional group.

Industrial Production Methods

In an industrial setting, optimization of reaction conditions, such as temperature, pressure, solvents, and catalysts, would be necessary to ensure higher yields, purity, and cost-efficiency. Continuous flow reactions and automated synthesis are often employed to scale up the production of complex compounds like this.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the sulfur-containing methylsulfanyl group, potentially yielding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

  • Substitution: The pyrimidine ring and the indole moiety can both undergo electrophilic and nucleophilic substitution reactions, enabling functionalization at various positions.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: Halogenating agents like bromine for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

  • Oxidation Products: Sulfoxide or sulfone derivatives.

  • Reduction Products: Alcohols.

  • Substitution Products: Various substituted pyrimidine and indole derivatives.

Scientific Research Applications

Chemistry

The compound's reactive functional groups make it a useful intermediate in synthetic organic chemistry for building more complex molecules.

Biology and Medicine

Potential applications in medicinal chemistry include serving as a scaffold for the development of new pharmaceuticals. Its structural features may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery programs.

Industry

In industrial applications, the compound could be used as an additive or precursor in the synthesis of advanced materials, coatings, or agrochemicals.

Mechanism of Action

Molecular Targets

The compound's mechanism of action is highly dependent on its context of use. For example, in medicinal chemistry, it might inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Pathways Involved

The compound may influence metabolic pathways by interacting with key biomolecules, thereby altering the physiological processes they regulate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]acetyl}-2,3-dihydro-1H-indole-5-carboxylate

  • Ethyl 1-{3-[4,6-dimethyl-2-(ethylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate

Uniqueness

Compared to its analogs, methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate might exhibit unique binding affinities or reactivities due to subtle differences in electronic and steric properties

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Properties

IUPAC Name

methyl 1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-2,3-dihydroindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-12-16(13(2)22-20(21-12)27-4)6-8-18(24)23-10-9-14-11-15(19(25)26-3)5-7-17(14)23/h5,7,11H,6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXVHWCYDGGVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC3=C2C=CC(=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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